molecular formula C18H29NO3S B4552397 [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine

Cat. No.: B4552397
M. Wt: 339.5 g/mol
InChI Key: WOJXEIWJFBCMHY-UHFFFAOYSA-N
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Description

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine is an organic compound with the molecular formula C18H29NO3S and a molecular weight of 339.4928 . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a cycloheptylamine moiety, and a propoxyphenyl group with dimethyl substitutions.

Preparation Methods

The synthesis of [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route may include:

    Formation of the Propoxyphenyl Intermediate: This step involves the alkylation of 2,5-dimethylphenol with propyl bromide in the presence of a base to form 2,5-dimethyl-4-propoxyphenol.

    Sulfonylation: The intermediate 2,5-dimethyl-4-propoxyphenol is then reacted with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form the sulfonylated intermediate.

    Cycloheptylamine Coupling: Finally, the sulfonylated intermediate is coupled with cycloheptylamine under appropriate conditions to yield this compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, with reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine has various scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmacological tool.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, and in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine involves its interaction with specific molecular targets and pathways. The sulfonyl group may interact with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The cycloheptylamine moiety may also interact with receptors or ion channels, affecting cellular signaling pathways.

Comparison with Similar Compounds

[(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cycloheptylamine can be compared with other sulfonyl-containing compounds, such as:

    [(4-Methylphenyl)sulfonyl]cycloheptylamine: Similar structure but with a methyl group instead of the propoxy group.

    [(2,5-Dimethylphenyl)sulfonyl]cycloheptylamine: Lacks the propoxy group, leading to different chemical properties and reactivity.

    [(2,5-Dimethyl-4-propoxyphenyl)sulfonyl]cyclohexylamine: Contains a cyclohexylamine moiety instead of cycloheptylamine, affecting its biological activity and interactions.

Properties

IUPAC Name

N-cycloheptyl-2,5-dimethyl-4-propoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3S/c1-4-11-22-17-12-15(3)18(13-14(17)2)23(20,21)19-16-9-7-5-6-8-10-16/h12-13,16,19H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJXEIWJFBCMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2CCCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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